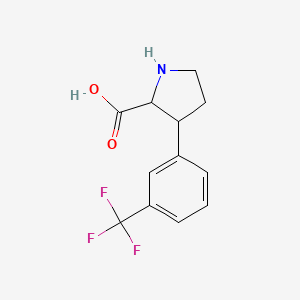
3-(3-(Trifluoromethyl)phenyl)pyrrolidine-2-carboxylicacidHCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(Trifluoromethyl)phenyl)pyrrolidine-2-carboxylic acid hydrochloride is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Trifluoromethyl)phenyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with pyrrolidine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
3-(3-(Trifluoromethyl)phenyl)pyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(3-(Trifluoromethyl)phenyl)pyrrolidine-2-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(3-(Trifluoromethyl)phenyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)phenylpyrrolidine
- 3-(Trifluoromethyl)phenylpyrrolidine-2-one
- 3-(Trifluoromethyl)phenylpyrrolidine-2,5-dione
Uniqueness
3-(3-(Trifluoromethyl)phenyl)pyrrolidine-2-carboxylic acid hydrochloride is unique due to its specific trifluoromethyl substitution, which imparts distinct physicochemical properties and biological activities. This makes it a valuable compound for various applications, particularly in drug discovery and development .
Properties
Molecular Formula |
C12H12F3NO2 |
|---|---|
Molecular Weight |
259.22 g/mol |
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H12F3NO2/c13-12(14,15)8-3-1-2-7(6-8)9-4-5-16-10(9)11(17)18/h1-3,6,9-10,16H,4-5H2,(H,17,18) |
InChI Key |
QHAURQAMKRYSBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C1C2=CC(=CC=C2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


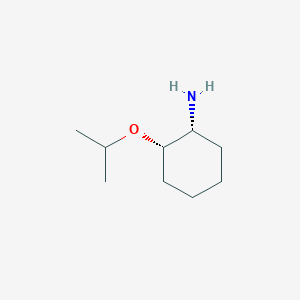
![2-[5-(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-2-phenyl-1,3-pentadien-1-yl]-3-methylbenzothiazolium perchlorate](/img/structure/B12279782.png)
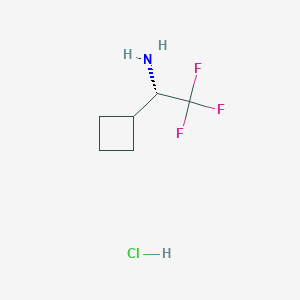
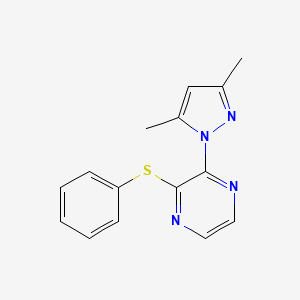
![1-(Bromomethyl)-3-tert-butylbicyclo[1.1.1]pentane](/img/structure/B12279785.png)
![1,8-Diazaspiro[4.5]decane-1-carboxylic acid,8-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B12279786.png)
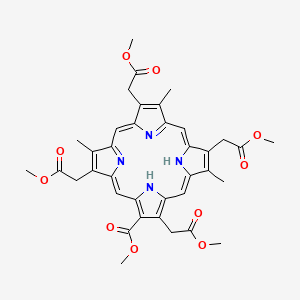
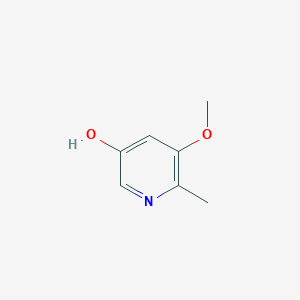
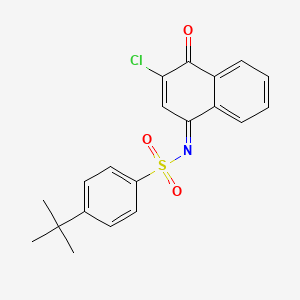


![[1,1'-Biphenyl]-4-carboxylic acid (3aR,4R,5R,6aS)-4-formylhexahydro-2-oxo-2H-cyclopenta[b]furan-5-yl ester](/img/structure/B12279822.png)

![2-[(4-Chlorophenyl)methoxy]-N,N-dimethyl-ethanamine Hydrochloride](/img/structure/B12279841.png)
